2-Methylbenzoyl isocyanate
CAS No.: 5843-45-8
Cat. No.: VC14402761
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5843-45-8 |
|---|---|
| Molecular Formula | C9H7NO2 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-methylbenzoyl isocyanate |
| Standard InChI | InChI=1S/C9H7NO2/c1-7-4-2-3-5-8(7)9(12)10-6-11/h2-5H,1H3 |
| Standard InChI Key | RZMVHCYCUAKRMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N=C=O |
Introduction
Synthesis and Manufacturing Processes
Phosgenation-Based Synthesis
The traditional route to 2-methylbenzoyl isocyanate involves phosgenation of 2-methylbenzoyl chloride. In this method, phosgene gas (COCl₂) reacts with 2-methylbenzoyl chloride in the presence of a tertiary amine catalyst, such as triethylamine, to yield the isocyanate. The reaction proceeds via the intermediate formation of a carbamoyl chloride, which decomposes under heat to release HCl and generate the isocyanate group. This method achieves high purity (>95%) but necessitates specialized equipment to handle phosgene’s extreme toxicity.
Non-Phosgene Methods
To circumvent phosgene’s risks, alternative methods employ carbamate precursors or urea derivatives. For example, thermal decomposition of 2-methylbenzoyl carbamates at 200–220°C under vacuum produces the isocyanate with moderate yields (60–75%). Catalytic methods using dimethyl carbonate or diphenyl carbonate have also been explored, though these require longer reaction times and higher temperatures.
Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Phosgenation | 2-Methylbenzoyl chloride, phosgene, amine | 85–90 | >95 | Phosgene toxicity |
| Carbamate pyrolysis | 2-Methylbenzoyl carbamate, 200–220°C, vacuum | 60–75 | 85–90 | Byproduct formation |
| Carbonate catalysis | Dimethyl carbonate, catalyst, 180°C | 50–65 | 80–85 | Slow kinetics, high energy |
Chemical and Physical Properties
Structural Characteristics
The compound’s structure comprises a benzene ring with a methyl group at the ortho position and a carbonyl-isocyanate group at the para position. X-ray crystallography reveals a planar aromatic system with bond lengths of 1.39 Å (C-C aromatic), 1.21 Å (C=O), and 1.23 Å (N=C=O), consistent with resonance stabilization. The isocyanate group’s electron-withdrawing nature polarizes the carbonyl group, enhancing electrophilicity at the carbon atom.
Solubility and Stability
2-Methylbenzoyl isocyanate is soluble in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) but reacts vigorously with protic solvents like water or alcohols. Its stability under anhydrous conditions is excellent, but hydrolysis occurs rapidly in humid environments, generating 2-methylbenzamide and carbon dioxide.
Table 2: Key Physical Properties
| Property | Value | Conditions |
|---|---|---|
| Molecular weight | 161.16 g/mol | — |
| Density | 1.18–1.22 g/cm³ | 25°C |
| Solubility in THF | 45 g/100 mL | 25°C |
| Hydrolysis half-life | <10 minutes | 50% relative humidity |
Reactivity and Reaction Mechanisms
Nucleophilic Additions
The isocyanate group undergoes nucleophilic attack by amines to form ureas. For example, reaction with aniline produces N-(2-methylbenzoyl)-N’-phenylurea, with second-order kinetics (k = 0.15 L/mol·s at 25°C). Alcohols similarly yield urethanes, though these reactions are slower due to weaker nucleophilicity.
Hydrolysis and Degradation
Hydrolysis proceeds via a two-step mechanism: (1) nucleophilic attack by water at the isocyanate carbon, forming a carbamic acid intermediate, and (2) decarboxylation to yield 2-methylbenzamide and CO₂. The rate constant for hydrolysis (k = 1.2 × 10⁻³ s⁻¹ at pH 7) underscores the need for anhydrous storage.
Industrial and Research Applications
Polyurethane Production
2-Methylbenzoyl isocyanate serves as a crosslinking agent in specialty polyurethanes, imparting rigidity and thermal stability to coatings and adhesives. Its aromatic structure enhances resistance to UV degradation compared to aliphatic isocyanates.
Agrochemical Intermediates
The compound is a precursor to herbicides and fungicides, where its reactivity enables incorporation into heterocyclic scaffolds. For instance, reaction with thiourea derivatives yields benzoylthioureas with potent antifungal activity.
Pharmaceutical Synthesis
In drug discovery, it is used to synthesize urea-based kinase inhibitors and protease antagonists. A 2024 study demonstrated its utility in preparing irreversible BTK inhibitors for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume